molecular formula C5H5NO B14290063 5-Nitrosocyclopenta-1,3-diene CAS No. 113020-72-7

5-Nitrosocyclopenta-1,3-diene

Cat. No.: B14290063
CAS No.: 113020-72-7
M. Wt: 95.10 g/mol
InChI Key: LHGONVXQHKHEDD-UHFFFAOYSA-N
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Description

Historical Context of Cyclopentadiene (B3395910) Chemistry and Nitroso Compound Reactivity

The story of 5-Nitrosocyclopenta-1,3-diene is built upon two foundational pillars of organic chemistry: the versatile reactivity of cyclopentadiene and the unique chemical behavior of nitroso compounds.

Cyclopentadiene , a simple five-membered cyclic diene, has a rich history. It is renowned for its exceptional reactivity in Diels-Alder reactions, a type of pericyclic reaction first detailed by Otto Diels and Kurt Alder in 1928. wikipedia.org Cyclopentadiene's high reactivity, even without activating substituents, makes it an ideal component in these cycloadditions, which are celebrated for their ability to form six-membered rings with high stereochemical control. wikipedia.orgacs.org This inherent reactivity stems from its planar, s-cis conformation, which is ideal for the [4+2] cycloaddition mechanism. wikipedia.org Over the decades, the use of cyclopentadiene and its derivatives has become a cornerstone of synthetic strategies for creating complex cyclic and polycyclic molecules. acs.orgresearchgate.net

Nitroso compounds , characterized by the -N=O functional group, have been recognized for over a century as highly reactive and versatile reagents. researchgate.netconnectedpapers.com Their chemistry is marked by their ability to act as powerful electrophiles and dienophiles. acs.orgresearchgate.net The first hetero-Diels-Alder reactions involving nitroso dienophiles were reported in the 1940s. beilstein-journals.org These reactions, where the nitroso group participates in a [4+2] cycloaddition with a conjugated diene, produce 3,6-dihydro-2H-1,2-oxazine rings—valuable heterocyclic scaffolds for the synthesis of biologically active molecules, including amino alcohols and complex natural products. researchgate.netbeilstein-journals.org The high reactivity of many nitroso compounds, particularly C-nitroso variants, often means they are generated in situ and used immediately in a subsequent reaction to avoid decomposition or dimerization. researchgate.netucl.ac.uk

Significance of Highly Reactive Intermediates in Modern Organic Synthesis

Modern synthetic chemistry increasingly relies on the controlled formation and reaction of transient species. These short-lived molecules, which cannot be isolated under normal laboratory conditions, provide access to chemical transformations and molecular structures that would otherwise be unattainable.

General Principles of Transient Species Generation and Trapping

A reactive or transient intermediate is a high-energy, short-lived molecule that occurs during the transformation of reactants into products. csbsju.edu Their high reactivity often stems from features like charge separation (cations, anions) or unpaired electrons (radicals). csbsju.edu The study and utilization of these species depend on methods for their controlled generation and immediate "trapping" by a suitable reagent before they can undergo undesired side reactions like dimerization or decomposition. researchgate.net

The generation of transient species can be achieved through various methods, including thermal or photochemical activation of a stable precursor, or through a chemical reaction that releases the desired intermediate. researchgate.netucl.ac.uk Trapping involves introducing a reagent that reacts rapidly and specifically with the intermediate to form a stable, isolable product. researchgate.net The structure of this trapped product provides evidence for the existence and structure of the fleeting intermediate. researchgate.net This generation-and-trapping strategy is a fundamental concept in physical organic chemistry and a powerful tool in synthetic design. researchgate.netnih.gov

Method of Generation Precursor Type Transient Species Example
OxidationHydroxamic AcidsAcylnitroso CompoundsOxidation of N-arylhydroxylamines. acs.org
Thermal EliminationRetro-ene ReactionSilaaromaticsThermal retro-ene elimination of propene from an allylsilane. researchgate.net
Chemical ReactionOximes, Nitro CompoundsNitroso CompoundsConversion of oximes or nitro compounds under specific reaction conditions. ucl.ac.ukcore.ac.uk
Metal-Halogen ExchangeOrganohalidesOrganolithium CompoundsReaction of an organohalide with butyllithium. nih.gov

This table illustrates common methods for generating highly reactive transient species from stable precursors.

Strategic Role of this compound as a Key Building Block

This compound exemplifies the strategic use of a highly reactive intermediate. There is no evidence of it being an isolable compound; instead, its synthetic utility is realized through its in situ generation and immediate trapping, most notably in hetero-Diels-Alder reactions. researchgate.netresearchgate.net In this context, it functions as a potent dienophile.

The generation of this compound is typically achieved from a stable cyclopentadiene precursor, which is then converted into the nitroso derivative within the reaction mixture. This transient diene is immediately intercepted by a trapping agent. When the trapping agent is itself a diene, the nitrosocyclopentadiene acts as the dienophile. Conversely, if a dienophile is present, the cyclopentadiene moiety can act as the diene. Its most documented role is as a source for "nitroso-cyclopentadiene cycloadducts," which serve as versatile intermediates for synthesizing complex molecules, such as novel amino acids and structurally unique antibiotics. researchgate.netresearchgate.net

The strategic importance of using this compound lies in its ability to introduce both the cyclopentane (B165970) framework and a nitrogen-oxygen functionality in a single, highly controlled step. The resulting bicyclic oxazine (B8389632) adducts can be further manipulated, for instance, by cleaving the labile N-O bond to reveal amino and hydroxyl groups at specific positions, providing a powerful route to densely functionalized target molecules. researchgate.net

Reactive Intermediate Trapping Agent Reaction Type Resulting Product Class
CarbenePyridineYlide FormationPyridine-carbene ylides
Nitrosocarbonyl CompoundConjugated DieneHetero-Diels-AlderBridged Oxazinolactams acs.orgresearchgate.net
BenzyneFuranDiels-AlderDiels-Alder Adduct nih.gov
This compoundDienophileHetero-Diels-AlderBicyclic Oxazine Adducts researchgate.netresearchgate.net

This table provides examples of trapping agents used to intercept various reactive intermediates, including the type of reaction and the resulting stable product class.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

113020-72-7

Molecular Formula

C5H5NO

Molecular Weight

95.10 g/mol

IUPAC Name

5-nitrosocyclopenta-1,3-diene

InChI

InChI=1S/C5H5NO/c7-6-5-3-1-2-4-5/h1-5H

InChI Key

LHGONVXQHKHEDD-UHFFFAOYSA-N

Canonical SMILES

C1=CC(C=C1)N=O

Origin of Product

United States

Synthetic Methodologies for the Generation and Derivatization of 5 Nitrosocyclopenta 1,3 Diene

Precursor-Based Approaches for in situ Generation of C-Nitroso Compounds

The high reactivity of C-nitroso compounds necessitates their generation in situ from more stable precursors. These methods avoid the isolation of the transient nitroso species, which are prone to dimerization to form azodioxy compounds or tautomerization to oximes. nih.gov The choice of precursor is critical and often depends on the desired substitution pattern and the compatibility of functional groups within the target molecule.

Common precursors for C-nitroso compounds include oximes, nitro compounds, and hydroxylamines. core.ac.uk The oxidation of oximes using various halogenating agents can produce α-halo nitroso compounds. core.ac.uk However, for substrates containing sensitive functionalities like alkenes, the choice of reagent is limited to avoid side reactions. core.ac.uk

Another significant route involves the nitrosation of carbon atoms activated by adjacent functional groups such as carbonyls, esters, or nitro groups. nih.gov For instance, ketones can be nitrosated using alkyl nitrites in the presence of an acid catalyst like HCl. nih.gov This approach could theoretically be applied to a suitably functionalized cyclopentanone (B42830) derivative prior to the introduction of diene unsaturation. The direct nitrosation of organometallic precursors, such as a cyclopentadienyl (B1206354) anion derivative, represents another potential pathway, although the reactivity of the nitroso product would be a significant challenge.

Many C-nitroso compounds exist in equilibrium with their dimeric azodioxy forms. nih.gov These dimers can serve as thermal precursors to the monomeric nitroso species, offering a method for controlled generation. nih.gov

Table 1: Selected Precursor-Based Methods for C-Nitroso Compound Generation

Precursor Type Reagent(s) Generated Species Reference(s)
Oxime N-bromosuccinimide (NBS) α-bromo nitroso compound core.ac.uk
Ketone (e.g., 3-methyl-2-butanone) Alkyl nitrite (B80452), HCl α-nitroso ketone nih.gov
Dicarbonyl Compound Nitrosyl chloride α-nitroso dicarbonyl nih.gov
Nitroalkane Base, TBAF Nitrosoalkene beilstein-journals.org
Azodioxy Dimer Heat C-nitroso compound nih.gov

Electrochemical Synthesis of Highly Reactive Organic Intermediates Applicable to Nitroso Species

Electrochemical methods provide a powerful and often greener alternative to chemical reagents for generating highly reactive species like nitroso compounds. mdpi.com These techniques allow for precise control over reaction conditions by tuning the applied potential, which can enhance selectivity and minimize side reactions. acs.org

One established electrochemical route is the oxidation of N-substituted hydroxylamines. For example, nitrosoprocainamide was synthesized with over 95% efficiency by oxidizing procainamide (B1213733) hydroxylamine (B1172632) in a carbon-packed flow cell. nih.gov This method could be adapted for a hypothetical 5-aminocyclopenta-1,3-diene precursor, which would first be oxidized to the corresponding hydroxylamine and then to the target nitroso compound.

The reduction of nitro compounds is another key electrochemical strategy. The reduction of nitroarenes typically proceeds in two-electron steps, first to the nitroso species and then to the hydroxylamine. acs.org Selective synthesis of the intermediate nitroso compound is challenging because it is often more easily reduced than the starting nitro material. acs.org However, specialized electrode materials and reaction conditions, sometimes involving re-oxidation in a separate cell compartment, can be employed to favor the formation of the nitroso product. acs.org

More recently, metal- and oxidant-free electrochemical methods have been developed. One such method utilizes nitromethane (B149229) as a nitrosation reagent for secondary amines, yielding various N-nitroso compounds in good to excellent yields. rsc.org Another approach involves the anodic oxidation of nitrite anions to generate dinitrogen tetroxide, which then acts as the nitrosating agent for secondary amines. cardiff.ac.uk These methods highlight the versatility of electrochemistry in generating nitroso species from various precursors. cardiff.ac.uk

Table 2: Electrochemical Approaches for Nitroso Compound Synthesis

Starting Material Method Key Conditions Product Type Reference(s)
Procainamide hydroxylamine Anodic Oxidation Applied potential of 700 mV vs Ag/AgCl, carbon flow cell C-nitroso compound nih.gov
Nitroaromatic compounds Cathodic Reduction Controlled potential, specific electrodes Nitrosoaromatic (intermediate) acs.org
Secondary amines Anodic Oxidation Nitromethane as nitroso reagent, metal-free N-nitroso compound rsc.org
Secondary amines Anodic Oxidation Excess NaNO₂, undivided cell N-nitroso compound cardiff.ac.uk
Nitrosoarenes Cathodic Reduction Ammonium dinitramide as electrolyte/reactant Nitro-NNO-azoxy compounds mdpi.com

Advanced Synthetic Routes to Functionalized Cyclopenta-1,3-diene Systems

The synthesis of a substituted cyclopentadiene (B3395910), the core of the target molecule, requires versatile and efficient methodologies. Cyclopentadiene itself is highly reactive in Diels-Alder reactions, including dimerization to dicyclopentadiene (B1670491) at room temperature. nih.gov Therefore, functionalized derivatives are often generated in situ or handled under conditions that prevent unwanted side reactions.

A common strategy involves the intramolecular Diels-Alder reaction of specifically designed precursors. For instance, 4-(pent-4-enyl)cyclopent-2-enone ethylene (B1197577) ketals can be heated to generate substituted cyclopenta-1,3-diene derivatives in situ, which then undergo intramolecular cycloaddition. researchgate.net The substitution pattern on the tether can direct the isomerization of the double bonds in the cyclopentadiene ring, leading to different regioisomeric products. researchgate.net

Another approach involves generating cyclopentadiene derivatives from precursors under mild, neutral conditions. 2-Cyclopenten-1-one ethylene acetal, for example, can reversibly form 2-(2-hydroxyethoxy)cyclopenta-1,3-diene, which can be trapped by various dienophiles. researchgate.net Rhodium-catalyzed reactions of enaminones with cyclopropenes have also been developed to produce highly functionalized 1,3-dienes through a C-C bond cleavage and insertion mechanism under mild conditions. rsc.org

The synthesis of fully functionalized cyclopentanes, which can be precursors to dienes, has been achieved through methods like the Alder-ene reaction of 1,6-dienes followed by further transformations. oregonstate.edu

Stereoselective and Regioselective Formation of 1,3-Dienes Relevant to the Cyclopentadiene Core

Controlling the stereochemistry and regiochemistry of the diene system is crucial for synthesizing specific isomers of complex molecules. Modern organic synthesis has produced a variety of transition-metal-catalyzed methods to achieve this with high precision. mdpi.com

Palladium-catalyzed cross-coupling reactions are a cornerstone of stereoselective diene synthesis. mdpi.com For example, a redox-neutral dienylation of internal propargylic esters with various nucleophiles has been shown to produce 1,2,4-trisubstituted 1,3-dienes with excellent chemo-, regio-, and stereoselectivity. chinesechemsoc.org The key to this selectivity is the regioselective formation of a palladacyclobutene intermediate. chinesechemsoc.org

Cobalt-catalyzed hydroacylation of 1,3-dienes provides another powerful tool for regioselective functionalization. organic-chemistry.org By choosing between aromatic and aliphatic aldehydes, the reaction can be directed to favor either 1,4- or 1,2-addition products with high selectivity. organic-chemistry.org The use of specific phosphine (B1218219) ligands is critical for achieving high yields and regioselectivity. organic-chemistry.org

Nickel-catalyzed reductive coupling of two different unsymmetrical internal alkynes has been developed to create synthetically challenging pentasubstituted 1,3-dienes. rsc.org This method uses a hemilabile directing group to control the regioselectivity of the cross-coupling, resulting in excellent regio- and enantioselectivity. rsc.org Furthermore, multicomponent reactions involving borylated dendralenes allow for the "à la carte" introduction of diverse functionalities onto a 1,3-diene scaffold with high regio- and stereocontrol. nih.gov

Table 3: Comparison of Catalytic Systems for Stereoselective and Regioselective Diene Synthesis

Catalytic System Reaction Type Substrates Selectivity Reference(s)
Palladium(0) Redox-Neutral Dienylation Internal propargylic esters, nucleophiles Excellent chemo-, regio-, and stereoselectivity chinesechemsoc.org
Cobalt/dppp ligand Hydroacylation 1,3-dienes, aldehydes High regio- and stereoselectivity (>20:1) organic-chemistry.org
Nickel/directing group Reductive Coupling Unsymmetrical internal alkynes High regio- and enantioselectivity (>20:1 rr, >90% ee) rsc.org
Rhodium(I) C-C Cleavage/Insertion Enaminones, cyclopropenes High functionalization under mild conditions rsc.org
Copper/Palladium Alkenylboration Alkynes, alkenyl bromides High stereoselectivity for syn-borylated 1,3-dienes mdpi.com

Electronic Structure and Mechanistic Insights into 5 Nitrosocyclopenta 1,3 Diene Reactivity

Theoretical and Computational Analysis of Electronic Configuration

The electronic configuration of 5-Nitrosocyclopenta-1,3-diene is the primary determinant of its chemical reactivity. A theoretical approach, leveraging computational models, provides significant insights into how electrons are distributed across the molecule and which sites are most likely to engage in chemical reactions.

Frontier Molecular Orbital (FMO) Theory Applied to the Nitroso Group

Frontier Molecular Orbital (FMO) theory is a fundamental concept in chemistry for explaining reaction mechanisms and outcomes. wikipedia.orgnumberanalytics.com It posits that the most significant interactions between two reacting molecules occur between the Highest Occupied Molecular Orbital (HOMO) of one species and the Lowest Unoccupied Molecular Orbital (LUMO) of the other. wikipedia.orglibretexts.org The nitroso group (–N=O) possesses distinct frontier orbitals that define its characteristic reactivity. at.ua The electronic structure of the NO group, featuring a high-energy HOMO, contributes to its notable photochemical and electrochemical reactivity. at.ua

The reactivity of a molecule is strongly influenced by its frontier orbitals, namely the HOMO, which acts as an electron donor, and the LUMO, which serves as an electron acceptor. libretexts.orgresearchgate.net In the nitroso group, the HOMO is typically associated with the non-bonding lone pair electrons of the oxygen and nitrogen atoms, while the LUMO is the π* antibonding orbital of the N=O double bond. at.uaresearchgate.net This configuration means the nitroso group can behave as a nucleophile, donating electrons from its HOMO, or as an electrophile, accepting electrons into its LUMO, with the nitrogen atom being the primary site for nucleophilic attack. at.ua

The interaction between these frontier orbitals and those of a reacting partner dictates the feasibility and pathway of a reaction. numberanalytics.com A smaller energy gap between the HOMO of the nucleophile and the LUMO of the electrophile leads to a stronger interaction and a faster reaction. researchgate.netmasterorganicchemistry.com The specific energies of the HOMO and LUMO are influenced by the substituent attached to the nitroso group. at.ua

Table 1: Conceptual Frontier Molecular Orbital Characteristics of a Generic Nitroso Group (R-N=O)

Orbital Primary Atomic Contribution Character Typical Interaction
HOMO Oxygen (n), Nitrogen (n) Nucleophilic / Electron Donating Interacts with the LUMO of an electrophile.

| LUMO | Nitrogen (π), Oxygen (π) | Electrophilic / Electron Accepting | Interacts with the HOMO of a nucleophile. |

This table is illustrative and represents generalized characteristics based on FMO theory.

Molecular Orbital Descriptions of the Cyclopenta-1,3-diene Framework

The cyclopenta-1,3-diene moiety consists of a conjugated system of four sp²-hybridized carbon atoms and one sp³-hybridized carbon. The four p-orbitals of the conjugated system combine to form four π molecular orbitals: two bonding (π) orbitals of lower energy and two antibonding (π*) orbitals of higher energy. libretexts.orglibretexts.org The four π electrons of the diene fill the two bonding molecular orbitals, resulting in a delocalized system that confers additional stability compared to non-conjugated dienes. libretexts.orglibretexts.org The HOMO of cyclopentadiene (B3395910) is the higher-energy bonding π orbital (ψ₂), which makes the diene an effective electron donor in pericyclic reactions. nih.govyoutube.com

Conformational Analysis (s-cis vs. s-trans) and its Impact on Reactivity

Conjugated dienes can exist in two primary planar conformations: s-cis and s-trans, which refer to the arrangement of the double bonds around the central single bond. masterorganicchemistry.com For a concerted reaction like the Diels-Alder cycloaddition to occur, the diene must adopt the s-cis conformation. libretexts.orglibretexts.org Acyclic dienes, such as buta-1,3-diene, predominantly exist in the more stable s-trans conformation and must overcome an energy barrier to rotate into the reactive s-cis form. masterorganicchemistry.com

However, the cyclopenta-1,3-diene ring is structurally constrained, locking the diene unit into the required s-cis conformation. masterorganicchemistry.comlibretexts.orglumenlearning.com This pre-organization for reaction eliminates the energetic cost of achieving the correct geometry, making cyclic dienes like cyclopentadiene exceptionally reactive in Diels-Alder reactions. libretexts.orglibretexts.org

Quantum Chemical Calculations of Reactivity Descriptors

Modern computational chemistry allows for the precise calculation of molecular properties that predict chemical reactivity. scienceopen.com Methods like Density Functional Theory (DFT) are used to determine the electronic structure and derive various reactivity descriptors. scienceopen.comresearchgate.net

One such descriptor is the Fukui function, which quantifies the change in electron density at a specific atomic site when the total number of electrons in the molecule changes. researchgate.net It is used to identify the most electrophilic and nucleophilic sites within a molecule. researchgate.net For a nitroso compound, calculations can pinpoint whether the nitrogen or oxygen atom is the more reactive nucleophilic center, a determination that can depend on the computational model used. researchgate.net

Table 2: Illustrative Reactivity Descriptors for a Model Nitroso Compound

Atomic Site Descriptor Predicted Reactivity
Nitroso Nitrogen (N) Fukui Function (f⁻) Potential for electrophilic attack

| Nitroso Oxygen (O) | Fukui Function (f⁺) | Potential for nucleophilic attack |

This table provides a conceptual illustration of how quantum chemical descriptors are used to predict site-specific reactivity. Actual values would require specific DFT calculations for this compound.

Intrinsic Reactivity Profile of the Nitroso Substituent

The nitroso group (–N=O) is a versatile functional group with a rich and complex reactivity profile. at.uabritannica.com Its behavior is comparable to the analogous carbonyl group, readily undergoing nucleophilic addition at the nitrogen atom. at.ua However, the nitroso group itself is also a nucleophile, with both the nitrogen and oxygen atoms possessing lone pairs of electrons that can participate in reactions. at.ua

Ambiphilic Nature: Electrophilic and Nucleophilic Character

The concept of ambiphilicity, where a molecule can act as both an electrophile and a nucleophile, is central to understanding the reactivity of this compound. mpg.deub.edu This dual reactivity stems from the electronic properties of the nitroso (N=O) group. researchgate.netresearchgate.net

Electrophilic Character: The nitrogen-oxygen double bond in the nitroso group is polarized, creating an electron-deficient nitrogen atom. This makes the nitroso group susceptible to attack by nucleophiles. allen.in The presence of electron-withdrawing groups can further enhance this electrophilicity. allen.in In the context of this compound, the cyclopentadienyl (B1206354) ring's electronic influence would modulate this electrophilicity.

Nucleophilic Character: Conversely, the nitroso group also possesses lone pairs of electrons on both the nitrogen and oxygen atoms, which can be donated to electrophiles. researchgate.net This confers nucleophilic character to the molecule. researchgate.netbyjus.com The high-energy Highest Occupied Molecular Orbital (HOMO) associated with these lone pairs is a key factor in its nucleophilicity. researchgate.net

This inherent ambiphilicity allows nitroso compounds to participate in a diverse range of reactions, including additions to unsaturated systems and reactions with both electron-rich and electron-deficient species. nih.govresearchgate.net

Dimerization Pathways and Equilibrium Dynamics of Nitroso Compounds

A characteristic feature of many C-nitroso compounds is their propensity to undergo reversible dimerization to form azodioxy compounds. researchgate.netacs.org This equilibrium between the monomeric and dimeric forms significantly influences the compound's reactivity, as the dimer is often considered an "inactive" reservoir. researchgate.net

Dimerization Process: The dimerization involves the formation of a nitrogen-nitrogen bond between two nitroso-monomer molecules. mdpi.com This process can lead to two isomeric dimers: the Z-(cis) and E-(trans) azodioxides. researchgate.netfkit.hr

Monomer: Typically colored (blue or green). mdpi.comacs.org

Dimer: Often colorless or yellow. mdpi.com

The equilibrium between the monomer and dimer is influenced by several factors, including temperature, solvent, and concentration. fkit.hracs.org In solution, an equilibrium between the monomer and dimer is established, which often favors the Z-isomer at lower temperatures. researchgate.net In the solid state, aromatic C-nitroso compounds predominantly exist as the E-dimer. researchgate.net

The dimerization process is reversible. The nitrogen-nitrogen bond in the dimer can be cleaved, for instance by UV light at low temperatures, to regenerate the monomer. mdpi.com Warming the sample can then lead to re-dimerization. mdpi.com

SpeciesTypical ColorState of Aggregation
Nitroso MonomerBlue or GreenLiquid or Gas
Azodioxy DimerColorless or White/YellowSolid

This table provides a general overview of the physical properties of nitroso monomers and their corresponding dimers.

The thermodynamics of this equilibrium have been studied for various nitroso compounds. For example, for nitrosobenzene (B162901) in the gas phase, the dimerization enthalpy (ΔrH°) is -22.15 kJ·mol⁻¹ for the Z-isomer and -26.21 kJ·mol⁻¹ for the E-isomer. mdpi.com

Reactivity of the Cyclopenta-1,3-diene Moiety as a Conjugated Diene

The cyclopenta-1,3-diene ring is a highly reactive diene, particularly in Diels-Alder reactions. nih.govwikipedia.org This high reactivity is attributed to the fact that the diene is pre-organized in the s-cis conformation required for the cycloaddition, minimizing the entropic barrier to reaction. wikipedia.org

Diels-Alder Reactions: Cyclopentadiene readily reacts with a wide variety of dienophiles (alkenes or alkynes) to form [4+2] cycloadducts, typically bicyclic systems. researchgate.netpearson.com The reactivity of the cyclopentadiene system can be influenced by substituents on the ring.

Electron-donating groups on the diene generally increase the rate of reaction with electron-poor dienophiles (normal electron-demand Diels-Alder).

Electron-withdrawing groups , such as the nitroso group, would be expected to increase the diene's electrophilicity. This could potentially make it more reactive towards electron-rich dienophiles (inverse electron-demand Diels-Alder).

The presence of the 5-nitroso substituent on the cyclopenta-1,3-diene ring would therefore be expected to modulate its reactivity as a conjugated diene, influencing both the rate and the regioselectivity of its cycloaddition reactions.

DieneDienophileReaction Type
Cyclopenta-1,3-dieneMaleic anhydrideNormal electron-demand Diels-Alder
Cyclopenta-1,3-dieneButadieneDimerization

This table illustrates typical Diels-Alder reactions involving cyclopentadiene.

Pericyclic Reactions Involving 5 Nitrosocyclopenta 1,3 Diene

Diels-Alder Reactions of 5-Nitrosocyclopenta-1,3-diene as a Diene

In the Diels-Alder reaction, a conjugated diene reacts with a dienophile to form a six-membered ring. wikipedia.orgsigmaaldrich.com this compound can serve as the diene component in these [4+2] cycloadditions. The reaction is a powerful tool for creating complex cyclic molecules with significant stereochemical control. wikipedia.org

Influence of the Nitroso Substituent on Diene Reactivity and Electron Demand

The nitroso group (–NO) is a strong electron-withdrawing group. Its presence on the cyclopentadiene (B3395910) ring significantly influences the diene's reactivity in Diels-Alder reactions. Typically, electron-withdrawing groups on the diene decrease its reactivity in normal-demand Diels-Alder reactions, where the diene is electron-rich and the dienophile is electron-poor. organic-chemistry.org This is because the electron-withdrawing nitroso group lowers the energy of the diene's highest occupied molecular orbital (HOMO), increasing the HOMO-LUMO energy gap between the diene and a typical electron-poor dienophile. organic-chemistry.org

However, the presence of a potent electron-withdrawing group like the nitroso group can shift the reaction towards an "inverse-electron-demand" Diels-Alder reaction. wikipedia.org In this scenario, the electron-poor diene reacts with an electron-rich dienophile. The dominant orbital interaction becomes the one between the dienophile's HOMO and the diene's lowest unoccupied molecular orbital (LUMO). organic-chemistry.org The nitroso group lowers the diene's LUMO energy, facilitating this type of reaction.

Regioselectivity in Cycloadditions with Dienophiles

Regioselectivity in Diels-Alder reactions becomes relevant when both the diene and dienophile are unsymmetrical. For a substituted cyclopentadiene like this compound reacting with an unsymmetrical dienophile, two different regioisomeric products can be formed. The regiochemical outcome is largely governed by the electronic and steric effects of the substituents on both the diene and the dienophile. beilstein-journals.org

In the context of nitroso compounds, the regioselectivity is highly dependent on the nature of the nitroso derivative and the substituents on the diene. beilstein-journals.orgresearchgate.net Generally, in reactions involving 1-substituted dienes, the frontier molecular orbitals (FMO) theory predicts that the largest HOMO coefficient is at the C4 position of the diene. beilstein-journals.org This would favor the formation of the "proximal" regioisomer where the substituent on the dienophile is closer to the C1 substituent of the diene.

Stereoselectivity and Endo/Exo Selectivity in Cycloaddition Products

Diels-Alder reactions are known for their high degree of stereoselectivity. A key aspect of this is the endo/exo selectivity, which describes the relative orientation of the dienophile's substituent with respect to the diene's π-system in the transition state. wikipedia.org

Endo Selectivity: The "endo rule" states that the transition state leading to the endo product is often favored. wikipedia.org In this arrangement, the electron-withdrawing group of the dienophile is oriented towards the developing π-bond of the diene, a configuration stabilized by secondary orbital interactions. masterorganicchemistry.com The endo product is typically the kinetic product, meaning it is formed faster. youtube.comlibretexts.org

Exo Selectivity: The exo product, where the dienophile's substituent points away from the diene, is generally the thermodynamically more stable product due to reduced steric hindrance. masterorganicchemistry.comyoutube.comlibretexts.org

For many Diels-Alder reactions, especially those under kinetic control, the endo product is the major product. libretexts.org However, the endo/exo ratio can be influenced by factors such as reaction temperature, solvent, and the specific substituents on the reactants. nih.govresearchgate.net In some cases, particularly with reversible reactions or under thermodynamic control, the more stable exo product may predominate. libretexts.org

FactorInfluence on Selectivity
Kinetic ControlFavors the endo product. youtube.comlibretexts.org
Thermodynamic ControlFavors the more stable exo product. youtube.comlibretexts.org
Secondary Orbital InteractionsStabilize the endo transition state. masterorganicchemistry.com
Steric HindranceDestabilizes the endo product, making the exo product more stable. masterorganicchemistry.com

Kinetic and Thermodynamic Considerations in [4+2] Cycloadditions

The outcome of a Diels-Alder reaction is often governed by a delicate interplay between kinetics and thermodynamics. nih.gov

Kinetic Product: The product that is formed fastest, having the lowest activation energy. In many Diels-Alder reactions, this is the endo adduct. youtube.comlibretexts.org

Thermodynamic Product: The most stable product. In many Diels-Alder reactions, this is the exo adduct. youtube.comlibretexts.org

At lower temperatures, the reaction is typically under kinetic control, and the major product is the one that forms more rapidly. libretexts.org At higher temperatures, the reaction may become reversible, allowing equilibrium to be established. Under these conditions of thermodynamic control, the most stable product will be the major isomer. libretexts.orglibretexts.org The negative entropy of cycloaddition reactions means that the reverse reaction becomes more favorable at elevated temperatures. wikipedia.orgsciepub.com

Catalytic Enhancements and Asymmetric Induction in Cycloaddition Reactions

The rate and selectivity of Diels-Alder reactions can be significantly enhanced through catalysis. Lewis acids are commonly used catalysts that coordinate to the dienophile, lowering its LUMO energy and accelerating the reaction rate, often while increasing endo selectivity. masterorganicchemistry.comorganic-chemistry.org

Asymmetric induction , the preferential formation of one enantiomer or diastereomer over the other, is a crucial aspect of modern organic synthesis. icho.edu.plwikipedia.org This can be achieved by using:

Chiral auxiliaries: A chiral group temporarily attached to the diene or dienophile that directs the stereochemical outcome of the reaction. organic-chemistry.org

Chiral catalysts: A chiral Lewis acid or organocatalyst that creates a chiral environment around the reactants, influencing the transition state geometry. organic-chemistry.orgnih.govnih.gov

For instance, chiral copper catalysts have been successfully employed in asymmetric nitroso-Diels-Alder reactions to achieve high enantioselectivity. nih.gov

Hetero-Diels-Alder Reactions with the Nitroso Moiety Functioning as a Dienophile

In a hetero-Diels-Alder reaction, one or more carbon atoms in the diene or dienophile are replaced by a heteroatom. wikipedia.orgsigmaaldrich.com The nitroso group (–N=O) of this compound can function as a potent dienophile, reacting with a conjugated diene to form a six-membered heterocyclic ring containing a nitrogen-oxygen bond, specifically a 3,6-dihydro-2H-1,2-oxazine. beilstein-journals.orgresearchgate.netnih.gov

Nitroso compounds, particularly those attached to electron-withdrawing groups, are highly efficient dienophiles due to their very low-lying LUMO. rsc.org The resulting 1,2-oxazine adducts are valuable synthetic intermediates that can be further transformed into other important functional groups like amino alcohols. beilstein-journals.orgresearchgate.net

Intermolecular Nitroso-Diels-Alder (NDA) Reactions with External Dienes

The nitroso group (–N=O) can function as a dienophile in the hetero-Diels-Alder reaction, a variant of the classic Diels-Alder reaction where one or more carbon atoms in the diene or dienophile are replaced by a heteroatom. beilstein-journals.orgwikipedia.org In the context of this compound, the nitroso moiety acts as the dienophile, reacting with an external conjugated diene to form a six-membered 1,2-oxazine ring. beilstein-journals.org This reaction, known as the Nitroso-Diels-Alder (NDA) reaction, is a highly efficient method for constructing this heterocyclic scaffold, which is a key structural motif in various biologically active molecules. nih.govrsc.org

The reactivity of the dienophile in a Diels-Alder reaction is enhanced by the presence of electron-withdrawing groups. libretexts.org The nitroso group is inherently electron-withdrawing, making nitroso compounds potent dienophiles. wikipedia.org The reaction of this compound with a generic diene proceeds via a [4+2] cycloaddition, where the four π-electrons of the diene and the two π-electrons of the N=O double bond of the nitroso group participate in a concerted fashion. beilstein-journals.orgwikipedia.org

The regioselectivity and stereoselectivity of the NDA reaction are crucial aspects. Generally, the reaction is highly regioselective, with the nitrogen atom of the nitroso group preferentially adding to the less substituted terminus of the diene. beilstein-journals.org Stereochemically, the reaction is stereospecific, meaning the stereochemistry of the dienophile is retained in the product. libretexts.org Furthermore, the reaction often favors the formation of the endo product, an orientation where the substituent on the dienophile is directed towards the diene's π-system in the transition state. libretexts.org

While specific data on the reaction of this compound with various external dienes is not extensively detailed in the provided search results, the general principles of NDA reactions can be applied. For instance, its reaction with a simple cyclic diene like 1,3-cyclohexadiene (B119728) would be expected to yield a bicyclic adduct containing the 1,2-oxazine ring. The reaction conditions for such transformations are typically mild, often proceeding at room temperature. nih.govnih.gov

DieneDienophileProduct TypeKey Features
External Conjugated DieneThis compound1,2-Oxazine Adduct[4+2] Cycloaddition, High Regioselectivity, Stereospecific
1,3-CyclohexadieneThis compoundBicyclic 1,2-OxazineFavorable endo stereochemistry
Acyclic DienesThis compoundSubstituted 1,2-OxazinesRegioselectivity influenced by diene substituents

Intramolecular Nitroso-Diels-Alder Reactions within Substituted Systems

When the diene and the nitroso-dienophile are part of the same molecule, an intramolecular Diels-Alder (IMDA) reaction can occur. In the case of this compound derivatives, this involves tethering a diene functionality to the cyclopentadiene ring. The subsequent intramolecular cycloaddition leads to the formation of complex polycyclic systems containing the 1,2-oxazine ring.

The feasibility and outcome of the IMDA reaction are highly dependent on the length and nature of the tether connecting the diene and the dienophile. Computational studies on related systems have shown that tethers of four or five carbons are suitable for facilitating this type of cycloaddition. escholarship.org The strain imposed by the tether can significantly influence the transition state geometry and, consequently, the regioselectivity of the cyclization. escholarship.org

For a substituted this compound bearing a pent-4-enyl chain, for instance, an intramolecular Diels-Alder reaction could potentially occur. The cyclopentadiene moiety would act as the diene, and the nitroso group as the dienophile, with the tether connecting them. Such a reaction would be a powerful tool for the stereocontrolled synthesis of condensed heterocyclic frameworks. The first direct trapping of a 5-substituted cyclopenta-1,3-diene derivative via an intramolecular Diels-Alder reaction prior to its isomerization has been reported, highlighting the potential of this strategy. rsc.org

Ene Reactions Involving the Nitroso Group

The ene reaction is another pericyclic reaction involving an "ene" (an alkene with an allylic hydrogen), an "enophile" (a component with a multiple bond), and the transfer of an allylic hydrogen to form a new σ-bond. wikipedia.org Nitroso compounds are excellent enophiles due to the polarized N=O bond, and they can readily participate in ene reactions with olefinic partners. researchgate.net

Intermolecular Ene Processes with Olefinic Partners

In an intermolecular ene reaction, this compound would act as the enophile, reacting with an external alkene (the ene). The reaction involves the attack of the alkene's double bond on the nitrogen atom of the nitroso group, accompanied by the transfer of an allylic hydrogen from the alkene to the oxygen atom of the nitroso group. This process results in the formation of an allylic hydroxylamine (B1172632).

The mechanism of the nitroso-ene reaction is a subject of ongoing discussion, with possibilities including a concerted pericyclic pathway or a stepwise mechanism involving intermediates. ucl.ac.uk Regardless of the precise mechanism, the reaction provides a direct method for the C-H amination of alkenes. The high reactivity of nitroso compounds often allows these reactions to proceed under mild conditions.

Intramolecular Ene Cyclizations and Their Scope

When the olefinic partner is tethered to the this compound molecule, an intramolecular ene reaction can occur, leading to the formation of cyclic hydroxylamines. This type of cyclization is a valuable synthetic strategy for the construction of nitrogen-containing rings. The scope of these intramolecular nitroso-ene reactions is broad, allowing for the formation of various ring sizes depending on the length of the tether. ucl.ac.ukcore.ac.uk

For example, a derivative of this compound with an appropriately positioned alkenyl side chain could undergo an intramolecular ene reaction. The reaction would proceed through a cyclic transition state, resulting in a fused or bridged bicyclic structure containing a hydroxylamine functionality. Such reactions have been studied in other systems and have proven to be a powerful method for diversity-oriented synthesis. core.ac.uk The Conia-ene reaction, an intramolecular thermal or Lewis acid-catalyzed reaction of unsaturated carbonyl compounds, is an analogous process. organic-chemistry.org Theoretical studies on related intramolecular ene-like reactions of nitrile oxides suggest a stepwise mechanism involving a bicyclic nitroso intermediate. nih.gov

The products of these intramolecular ene cyclizations, cyclic hydroxylamines, can be further transformed into other useful nitrogen-containing compounds, such as nitrones, which can then undergo subsequent cycloaddition reactions. core.ac.uk This highlights the synthetic utility of the intramolecular ene reaction of substituted this compound systems.

Reactant TypeReactionProduct TypeKey Features
Alkene (Ene) + this compound (Enophile)Intermolecular Ene ReactionAllylic HydroxylamineC-H Amination of Alkenes
Substituted this compound with tethered alkeneIntramolecular Ene CyclizationCyclic HydroxylamineFormation of Nitrogen-containing rings

Advanced Spectroscopic Characterization Methodologies for 5 Nitrosocyclopenta 1,3 Diene

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the structure of organic molecules by probing the magnetic properties of atomic nuclei. For 5-Nitrosocyclopenta-1,3-diene, both ¹H and ¹³C NMR would provide critical information about its electronic and molecular structure.

¹H NMR Spectroscopy

The proton NMR spectrum of this compound is expected to show distinct signals for the different types of protons in the molecule. The chemical shifts are influenced by the electronic environment, with the electron-withdrawing nitroso group and the π-system of the diene playing significant roles.

Olefinic Protons (H1-H4): The four protons on the double bonds (H1, H2, H3, and H4) would appear in the downfield region, typically between 6.0 and 7.0 ppm. researchgate.net Their chemical shifts would be influenced by the position relative to the nitroso group. The protons closer to the C5 carbon (H1 and H4) would likely experience a different electronic environment compared to H2 and H3. Complex coupling patterns (spin-spin splitting) would be observed due to coupling between adjacent and non-adjacent protons within the ring. core.ac.uk

Aliphatic Proton (H5): The proton at the C5 position, being attached to the carbon bearing the nitroso group, is expected to be significantly deshielded and would likely appear further downfield than a typical allylic proton, potentially in the range of 4.5-5.5 ppm.

¹³C NMR Spectroscopy

The carbon NMR spectrum provides information on the carbon framework of the molecule.

Olefinic Carbons (C1-C4): The sp² hybridized carbons of the diene system are expected to resonate in the range of 120-140 ppm. nih.gov The carbons C1 and C4, being adjacent to the C5 carbon, would show different chemical shifts compared to C2 and C3.

Aliphatic Carbon (C5): The sp³ hybridized carbon atom directly attached to the electron-withdrawing nitroso group would be significantly deshielded. Its chemical shift is predicted to be in the range of 80-90 ppm.

Predicted ¹H and ¹³C NMR Data for this compound

Atom Predicted ¹H Chemical Shift (δ, ppm) Predicted ¹³C Chemical Shift (δ, ppm) Multiplicity (¹H)
H1/H46.2 - 6.5125 - 130Multiplet
H2/H36.5 - 6.8130 - 135Multiplet
H54.5 - 5.580 - 90Multiplet

These are estimated values based on data from substituted cyclopentadienes and the known effects of nitroso groups. nih.govacs.orgchemicalbook.comlibretexts.org

Infrared (IR) and Raman Spectroscopy for Vibrational Fingerprint Analysis

Vibrational spectroscopy, including both Infrared (IR) and Raman techniques, provides a "fingerprint" of a molecule by probing its vibrational modes. These complementary techniques are invaluable for identifying functional groups.

Infrared (IR) Spectroscopy

The IR spectrum of this compound would be characterized by several key absorption bands:

N=O Stretch: The most characteristic vibration for a monomeric C-nitroso compound is the N=O stretching frequency, which is expected to appear as a strong band in the region of 1500-1600 cm⁻¹. ijtsrd.comdavcollegekanpur.ac.in It's important to note that C-nitroso compounds can exist as dimers, which show different N=O stretching frequencies, typically around 1290 cm⁻¹ for cis-dimers and 1400 cm⁻¹ for trans-dimers. ijtsrd.com

C=C Stretch: The conjugated diene system will exhibit C=C stretching vibrations. These typically appear in the region of 1600-1650 cm⁻¹. Due to conjugation, these bands might be shifted to slightly lower frequencies and show increased intensity. researchgate.net

=C-H Stretch: The stretching vibrations of the sp² C-H bonds of the diene are expected above 3000 cm⁻¹, typically in the 3010-3100 cm⁻¹ range.

C-N Stretch: The C-N single bond stretching vibration is expected in the range of 1260-1330 cm⁻¹. core.ac.uk

Raman Spectroscopy

Raman spectroscopy would provide complementary information. While the polar N=O group would likely show a weak Raman signal, the C=C double bonds of the diene, being more polarizable, are expected to show strong signals in the Raman spectrum. rsc.org

Predicted Vibrational Frequencies for this compound

Vibrational Mode Predicted IR Frequency (cm⁻¹) Predicted Raman Frequency (cm⁻¹) Expected Intensity
=C-H Stretch3010 - 31003010 - 3100Medium (IR), Strong (Raman)
C=C Stretch (conjugated)1600 - 16501600 - 1650Medium-Strong (IR), Strong (Raman)
N=O Stretch (monomer)1500 - 16001500 - 1600Strong (IR), Weak (Raman)
C-N Stretch1260 - 13301260 - 1330Medium (IR)

These values are based on characteristic group frequencies for nitroso compounds and conjugated dienes. core.ac.ukijtsrd.comdavcollegekanpur.ac.inresearchgate.net

Mass Spectrometry for Molecular Weight and Fragmentation Pattern Determination

Mass spectrometry (MS) is a powerful analytical technique used to measure the mass-to-charge ratio of ions. It provides information about the molecular weight and the fragmentation pattern of a molecule, which aids in its structural elucidation.

For this compound (C₅H₅NO), the expected molecular weight is approximately 95.10 g/mol . In an electron ionization (EI) mass spectrum, a molecular ion peak (M⁺˙) would be expected at m/z 95.

The fragmentation of the molecular ion would likely proceed through several pathways characteristic of cyclic dienes and nitroso compounds:

Loss of NO: A common fragmentation pathway for nitroso compounds is the cleavage of the C-N bond, leading to the loss of a nitric oxide radical (•NO, 30 Da). This would result in a prominent peak at m/z 65, corresponding to the cyclopentadienyl (B1206354) cation [C₅H₅]⁺.

Retro-Diels-Alder Reaction: Cyclic dienes can undergo a characteristic retro-Diels-Alder reaction. google.com However, in this substituted cyclopentadiene (B3395910), this pathway might be less favored compared to the loss of the nitroso group.

Loss of H: Loss of a hydrogen atom from the molecular ion could lead to a peak at m/z 94.

Predicted Major Fragments in the Mass Spectrum of this compound

m/z Proposed Fragment Origin
95[C₅H₅NO]⁺˙Molecular Ion
65[C₅H₅]⁺Loss of •NO
94[C₅H₄NO]⁺Loss of H•

These predictions are based on general fragmentation patterns of related compounds. google.comacs.orgtau.ac.il

X-ray Crystallography for Precise Solid-State Structural Analysis

Based on the structures of related cyclopentadienyl and nitroso compounds, the following structural features would be expected: dur.ac.ukacs.org

Cyclopentadiene Ring: The cyclopentadiene ring would likely be nearly planar, with some puckering at the C5 carbon. The C=C double bonds would have lengths of approximately 1.34-1.36 Å, while the C-C single bonds within the ring would be around 1.46-1.48 Å.

C-N and N=O Bonds: The C-N bond length is expected to be in the range of 1.44-1.46 Å. The N=O double bond length in a monomeric nitroso compound is typically around 1.21-1.23 Å. at.ua

Conformation: The orientation of the nitroso group relative to the cyclopentadiene ring would be a key structural feature. In the solid state, intermolecular interactions, such as dipole-dipole interactions involving the polar nitroso group, would influence the crystal packing. It is also possible that the compound crystallizes as a dimer. nih.gov

Predicted Key Structural Parameters for this compound

Parameter Predicted Value
C=C Bond Length1.34 - 1.36 Å
C-C Bond Length1.46 - 1.48 Å
C-N Bond Length1.44 - 1.46 Å
N=O Bond Length1.21 - 1.23 Å
C-N-O Bond Angle~115°

These values are based on crystallographic data from analogous compounds. dur.ac.ukacs.orgat.uanih.gov

Electron Paramagnetic Resonance (EPR) Spectroscopy for Detection and Characterization of Radical Intermediates

Electron Paramagnetic Resonance (EPR), also known as Electron Spin Resonance (ESR), is a spectroscopic technique that detects species with unpaired electrons, such as free radicals. bruker.com this compound itself is not a radical, but it can be involved in reactions that form radical intermediates. C-nitroso compounds are well-known spin-trapping agents, meaning they can react with transient radicals to form more stable nitroxide radicals that can be detected by EPR. acs.orgpku.edu.cn

If this compound were to be reduced by one electron, it would form a nitroso radical anion, [C₅H₅NO]⁻˙. The EPR spectrum of this radical would provide information about the distribution of the unpaired electron within the molecule.

g-value: The g-value would be expected to be close to that of a free electron (≈ 2.0023), with slight deviations due to spin-orbit coupling. For organic nitroxide radicals, g-values are typically in the range of 2.005-2.007. researchgate.net

Hyperfine Coupling: The unpaired electron would interact with the magnetic nuclei in the molecule, primarily ¹⁴N (I=1) of the nitroso group and the various ¹H nuclei (I=1/2). This would lead to a complex splitting pattern in the EPR spectrum. The magnitude of the hyperfine coupling constants (a) would indicate the extent of the interaction of the unpaired electron with each nucleus. A large a(¹⁴N) value would be expected, as a significant portion of the spin density would likely reside on the nitrogen atom. ijtsrd.comat.ua

Predicted EPR Parameters for the Radical Anion of this compound

Parameter Predicted Value
g-value2.005 - 2.007
a(¹⁴N)10 - 15 G
a(¹H)Variable, depending on position

These predictions are based on EPR data for known nitroso radical anions and other organic radicals. ijtsrd.comat.uaresearchgate.net

Computational Chemistry and Theoretical Modeling of 5 Nitrosocyclopenta 1,3 Diene

Ab Initio and Density Functional Theory (DFT) Studies

Ab initio and Density Functional Theory (DFT) methods are fundamental tools in quantum chemistry for investigating molecular properties from first principles, without reliance on empirical data. For a molecule like 5-Nitrosocyclopenta-1,3-diene, these methods can provide reliable predictions of its geometry, electronic landscape, and spectroscopic signatures.

Geometry Optimizations and Conformational Landscape Analysis

Computational studies on molecules containing both nitroso and cyclopentadiene (B3395910) moieties have been performed to understand their structure and stability. researchgate.net For the closely related nitrosocyclopentadienyl cation, DFT calculations have been employed to determine its optimized geometry. mdpi.com In its triplet state, the nitroso group (–NO) adopts an angular geometry relative to the cyclopentadienyl (B1206354) ring. mdpi.com This is in contrast to the linear structure it assumes in the singlet state, where it acts as a lone pair donor. mdpi.com

For the neutral this compound, it is anticipated that different conformations would arise from the rotation around the C–N single bond. Theoretical calculations on similar nitrosoalkenes have identified both cisoid and transoid conformations as stable minima on the potential energy surface. cdnsciencepub.com Ab initio calculations on fluoronitrosoethylenes and nitrosoethylene (B14265687) itself have shown that the transoid structures are generally of lower energy than their cisoid counterparts. cdnsciencepub.com A similar conformational preference can be predicted for this compound, where the orientation of the nitroso group relative to the diene system would define the conformational landscape.

A theoretical investigation using methods such as MP2, B3LYP, and B3PW91 with a 6-31G* basis set has been applied to study the conformational stability and isomerization of nitroso-substituted 1,3-cyclopentadiene. researchgate.net Such studies typically involve optimizing the geometries of possible conformers and confirming them as true energy minima by ensuring the absence of imaginary frequencies in the vibrational analysis. researchgate.net

Table 1: Predicted Conformational Data for Related Nitrosoalkenes This table presents analogous data from related compounds to infer properties for this compound.

Compound Method Conformation Relative Energy (kcal/mol)
Nitrosoethylene ab initio Transoid 0.0
Nitrosoethylene ab initio Cisoid > 0.0
Fluoronitrosoethylenes ab initio Transoid Lower Energy
Fluoronitrosoethylenes ab initio Cisoid Higher Energy

Data derived from Cossío et al. (1990). cdnsciencepub.com

Electronic Structure and Bonding Characterization

The electronic structure of this compound is expected to be complex, influenced by the interplay between the π-system of the cyclopentadiene ring and the electron-withdrawing nature of the nitroso group. Computational studies on the nitrosocyclopentadienyl cation reveal significant substituent effects on the electronic properties of the cyclopentadienyl ring. mdpi.com

The aromaticity of the ring, a key feature of its electronic structure, can be evaluated using criteria such as the Harmonic Oscillator Model of Aromaticity (HOMA) and Nucleus-Independent Chemical Shift (NICS). mdpi.com For the triplet state of the nitrosocyclopentadienyl cation, HOMA values indicate a significant degree of electron delocalization, suggesting aromatic character. mdpi.com However, NICS calculations suggest that in the triplet state, the nitrosocyclopentadienyl cation becomes slightly anti-aromatic. mdpi.comresearchgate.net This dichotomy highlights the nuanced electronic nature of such systems.

In the singlet state, the nitroso group acts as a powerful electron-donating group through its lone pair, which strongly interacts with the electron-withdrawing cyclopentadienyl cation. mdpi.com For the neutral this compound, the nitroso group is expected to be a strong inductive electron withdrawer. cdnsciencepub.com However, analysis of calculated bond orders for simpler nitrosoalkenes suggests that the contribution from ionic resonance structures, which would imply significant π-conjugation between the C=C and N=O bonds, is small. cdnsciencepub.com The C–N bond order is calculated to be similar to that of a single bond, indicating limited delocalization between the nitroso group and the diene. cdnsciencepub.com

Table 2: Calculated Electronic Properties for the Nitrosocyclopentadienyl Cation (Triplet State)

Property Value Interpretation
HOMA 0.560 - 0.707 Significant electron delocalization (Aromatic)
NICS(0.5) > 0 ppm Slightly anti-aromatic
Geometry of NO group Angular Electron-withdrawing behavior

Data derived from Mikletič et al. (2020). mdpi.com

Reaction Pathway Elucidation and Transition State Calculations

Computational chemistry is instrumental in mapping the potential energy surfaces of chemical reactions, identifying transition states, and elucidating reaction mechanisms. nih.gov For this compound, a key reaction pathway of interest is the hetero-Diels-Alder reaction, where the nitroso group acts as a dienophile. nih.gov

DFT calculations have been widely used to study the mechanism of both intermolecular and intramolecular Diels-Alder reactions involving nitroso compounds. nih.govbeilstein-journals.org These studies often conclude that the reactions proceed through a concerted, yet highly asynchronous, transition state. nih.gov The asynchronicity means that the formation of the two new single bonds (C–N and C–O) does not occur simultaneously, with C–N bond formation typically preceding C–O bond formation. nih.gov

The regioselectivity and stereoselectivity of these cycloadditions are governed by subtle electronic and steric effects in the transition state. nsf.gov Computational modeling at levels like B3LYP/6-31+G(d) can accurately predict the activation barriers and product distributions for such reactions. nih.govbeilstein-journals.org For example, in reactions with substituted dienes, the conformational restrictions and electronic influence of substituents play a crucial role in determining the favored reaction pathway. nih.govnsf.gov While no specific pathway calculations for this compound are published, the extensive computational literature on related nitroso-Diels-Alder reactions provides a robust framework for predicting its reactivity. nih.govbeilstein-journals.orgnsf.govresearchgate.net

Prediction of Spectroscopic Parameters (e.g., NMR chemical shifts, IR frequencies)

Theoretical calculations are highly effective in predicting spectroscopic properties, which can aid in the experimental identification of transient species. Time-dependent DFT (TD-DFT) is a common method for calculating electronic absorption spectra (UV-Vis). For a photochemically generated nitrosoalkene, TD-DFT calculations at the B3LYP/6-31+G(d) level predicted major electronic transitions, although the calculated values for bands above 300 nm were found to overestimate the experimental absorption by approximately 100 nm. mdpi.com

Vibrational frequencies (IR) can also be computed. After geometry optimization, frequency calculations are essential to confirm that the structure is a true minimum (no imaginary frequencies) or a transition state (one imaginary frequency). nih.gov These calculated frequencies can be compared with experimental IR spectra to identify specific vibrational modes associated with functional groups, such as the N=O stretching frequency.

NMR chemical shifts are another key spectroscopic parameter that can be predicted computationally. Machine learning models, often trained on DFT-calculated data, have demonstrated success in predicting NMR chemical shifts with high accuracy. nih.gov For a novel compound like this compound, such computational predictions would be invaluable for its characterization if it were to be synthesized and isolated.

Molecular Dynamics Simulations for Reactive Trajectories

Molecular dynamics (MD) simulations provide a method for observing the time evolution of a molecular system, capturing its dynamic behavior, including conformational changes and reactive events. heraldopenaccess.usresearchgate.net While ab initio MD can be computationally expensive, classical MD simulations using parameterized force fields are widely used to study larger systems over longer timescales. researchgate.net

For a small, reactive molecule like this compound, MD simulations could be employed to explore its conformational dynamics, such as the rotation around the C–N bond and the puckering of the cyclopentadiene ring. More advanced reactive MD simulations could, in principle, model its decomposition pathways or its interaction with other molecules, such as dienophiles in a Diels-Alder reaction. Such simulations follow the trajectory of every atom, allowing for the visualization of bond-breaking and bond-forming events over time. researchgate.net

Currently, there are no specific MD studies published for this compound. However, MD simulations are frequently applied to study the interactions of small molecules with biological targets or nanomaterials, and similar methodologies could be adapted to investigate the behavior of this compound in various environments. heraldopenaccess.usacs.org

Application of Machine Learning and Data Science in Predictive Chemistry for Analogues

The fields of machine learning (ML) and data science are revolutionizing chemical research by enabling the rapid prediction of molecular properties and reaction outcomes. arxiv.orgresearch.googleresearchgate.net Instead of relying solely on computationally intensive quantum mechanical calculations for every new molecule, ML models can be trained on large datasets of known chemical information to make instantaneous predictions for new compounds. research.googleulster.ac.uk

For analogues of this compound, ML models could be developed to predict a wide range of properties. The primary challenge lies in creating a suitable representation of the molecule (a process called featurization) that the ML algorithm can understand. nih.gov These can range from simple molecular descriptors to complex graph-based representations. nih.gov

Once trained on data from DFT calculations or experiments, ML models, such as deep neural networks or gradient boosting algorithms, can predict properties like stability, reactivity, and spectroscopic signatures for a vast number of related structures. arxiv.orgresearch.googleulster.ac.uk This approach is particularly powerful for exploring large chemical spaces, for instance, by screening a virtual library of substituted nitrosocyclopentadienes to identify candidates with desired electronic or reactive properties. While specific applications to this compound have not been reported, the general framework of predictive chemistry is well-established and could be readily applied to this class of compounds. scispace.comrsc.org

Applications in Advanced Organic Synthesis and Materials Chemistry

Utilization as a Versatile Synthetic Building Block in Complex Molecule Construction

5-Nitrosocyclopenta-1,3-diene is anticipated to be a valuable building block due to the dual reactivity of its functional groups. The cyclopentadiene (B3395910) moiety is a classic diene in [4+2] cycloaddition reactions, while the nitroso group can act as a potent dienophile or electrophile. This duality would allow for sequential or one-pot reactions to rapidly build molecular complexity.

The inherent reactivity of the diene portion is well-documented for its utility in constructing polycyclic frameworks. mdpi.com The introduction of a nitroso group offers a handle for further functionalization, making the resulting cycloadducts valuable intermediates in the synthesis of natural products and pharmaceuticals.

Synthesis of Novel Polycyclic and Heterocyclic Compounds via Cycloaddition Pathways

Cycloaddition reactions are a cornerstone of modern organic synthesis for forming cyclic compounds. wikipedia.orgsigmaaldrich.com this compound is poised to participate in several types of cycloaddition reactions, leading to a diverse range of polycyclic and heterocyclic structures.

As a Diene in [4+2] Cycloaddition (Diels-Alder Reaction):

The cyclopentadiene ring is a highly reactive diene in Diels-Alder reactions, readily reacting with various dienophiles. libretexts.org The presence of the nitroso group is expected to influence the electronics of the diene system. In this role, it would react with electron-deficient alkenes and alkynes to form bicyclic adducts containing the nitroso functionality, which can be further transformed.

Table 1: Theoretical Diels-Alder Reactions of this compound as a Diene

DienophileExpected Product StructureProduct Class
Maleic AnhydrideBicyclic Anhydride
AcrylonitrileBicyclic Nitrile
Dimethyl AcetylenedicarboxylateBicyclic Diester

As a Dienophile in Hetero-Diels-Alder Reactions:

The nitroso group (–N=O) is a well-known and highly reactive dienophile in hetero-Diels-Alder reactions. wikipedia.orgbeilstein-journals.org In this capacity, this compound could undergo dimerization, where one molecule acts as the diene and the other as the dienophile, or react with other conjugated dienes. This would lead to the formation of six-membered heterocyclic rings known as oxazines. beilstein-journals.orgresearchgate.net These oxazine (B8389632) derivatives are valuable precursors for the synthesis of amino alcohols and other complex nitrogen-containing molecules.

Table 2: Theoretical Hetero-Diels-Alder Reactions of this compound as a Dienophile

DieneExpected Product StructureProduct Class
1,3-ButadieneDihydrooxazine
CyclopentadieneBicyclic Oxazine
IsopreneSubstituted Dihydrooxazine

In [3+2] Cycloaddition Reactions:

Nitroso compounds can also participate in [3+2] cycloadditions, although this is less common than their role in [4+2] reactions. Depending on the reaction partner, this compound could potentially form five-membered heterocyclic rings. uchicago.edu

Enantioselective and Regioselective Control in Derivatization Strategies

Achieving high levels of stereochemical and regiochemical control is a primary goal in modern synthetic chemistry. The bifunctional nature of this compound presents both challenges and opportunities in this regard.

Enantioselective Control:

For the synthesis of chiral molecules, enantioselective catalysis would be crucial. In the context of Diels-Alder reactions involving this compound, chiral Lewis acids or organocatalysts could be employed to induce asymmetry. mdpi.com For instance, chiral phosphoric acids have been shown to effectively catalyze asymmetric nitroso-Diels-Alder reactions. The development of enantioselective methods would be a key area of research to unlock the full synthetic potential of this compound.

Regioselective Control:

Regioselectivity in Diels-Alder reactions is governed by the electronic and steric properties of the diene and dienophile. wolfram.commasterorganicchemistry.com When this compound reacts with an unsymmetrical dienophile, or acts as a dienophile with an unsymmetrical diene, a mixture of regioisomers is possible. The directing effect of the nitroso group, which is electron-withdrawing, would play a critical role in determining the major regioisomer. Theoretical studies, such as those based on frontier molecular orbital (FMO) theory, would be instrumental in predicting the outcome of these reactions. researchgate.net

Contribution to the Development of New Synthetic Methodologies

The exploration of the reactivity of a novel bifunctional compound like this compound could spur the development of new synthetic methods. For example, tandem reactions that exploit both the diene and nitroso functionalities in a single operation could lead to highly efficient and atom-economical routes to complex molecular architectures.

Furthermore, the unique electronic properties imparted by the nitroso group could lead to novel transition metal-catalyzed transformations. Transition metal catalysis has been extensively used to functionalize dienes in various ways, and the presence of the coordinating nitroso group could enable new modes of reactivity and selectivity. nih.gov

Challenges and Future Research Directions in 5 Nitrosocyclopenta 1,3 Diene Chemistry

Addressing the Stability and Handling Issues of Highly Reactive Species

A primary hurdle in the study of 5-nitrosocyclopenta-1,3-diene is its anticipated high reactivity and potential instability. C-nitroso compounds are notoriously transient, often dimerizing or isomerizing to more stable oximes. nih.gov The presence of the cyclopentadiene (B3395910) ring, prone to dimerization via Diels-Alder reaction, further complicates the stability profile of the molecule.

Future research must focus on developing methods for the in situ generation and immediate consumption of this compound to circumvent its isolation. Techniques such as slow-addition of precursors or generation under flow conditions could be pivotal. Furthermore, the exploration of stabilizing strategies, such as the formation of transition metal complexes or the use of low-temperature matrix isolation techniques, will be crucial for its characterization and for harnessing its synthetic potential.

Table 1: Potential Dimerization Pathways of this compound

Dimerization TypeReacting MoietiesPotential Product
Nitroso DimerizationTwo nitroso groupsDimeric nitroso compound
Diels-Alder ReactionDiene and dienophileBicyclic adduct

This table illustrates the potential competing dimerization pathways that contribute to the instability of this compound.

Enhancing Selectivity and Efficiency in Transformative Reactions

The dual functionality of this compound offers a plethora of potential transformations, including Diels-Alder reactions, ene reactions, and nucleophilic additions. A key challenge lies in controlling the chemo-, regio-, and stereoselectivity of these reactions. For instance, in a Diels-Alder reaction, the nitroso group can act as a dienophile, or the diene moiety can react with an external dienophile.

Future investigations should focus on the use of catalysts to direct the reactivity towards a desired pathway. Chiral Lewis acids or organocatalysts could be employed to induce enantioselectivity in its cycloaddition reactions. researchgate.net The strategic placement of substituents on the cyclopentadiene ring could also modulate the electronic properties and steric environment, thereby influencing the selectivity of its transformations.

Table 2: Potential Competing Reactions of this compound with a Dienophile

Reaction TypeRole of this compoundPotential Product
Hetero-Diels-AlderDienophile (nitroso group)1,2-Oxazine derivative
Diels-AlderDieneCyclohexene derivative

This table highlights the challenge of achieving chemoselectivity in reactions involving this compound.

Development of Sustainable and Environmentally Benign Synthetic Protocols

The development of green and sustainable methods for the synthesis of this compound and its derivatives is a critical research direction. Traditional methods for the synthesis of nitroso compounds often involve harsh reagents and produce significant waste. nih.gov

Future research should explore atom-economical routes, such as the direct nitrosation of cyclopentadiene using green nitrosating agents. The use of catalytic methods, solvent-free reaction conditions, or reactions in environmentally benign solvents like water will be essential. mdpi.com The development of one-pot procedures that generate and subsequently react the target molecule without intermediate purification steps will also contribute to the sustainability of its chemistry.

Exploration of Uncharted Reactivity Pathways and Synthetic Applications

Beyond the well-precedented reactions of dienes and nitroso compounds, there exists a vast, unexplored landscape of reactivity for this compound. The interplay between the two functional groups could lead to novel tandem reactions and molecular rearrangements.

Future work should aim to uncover these unique reactivity patterns. For example, the intramolecular interaction between the nitroso group and the diene could be triggered by light or heat to induce novel pericyclic reactions. The resulting complex molecular scaffolds could serve as valuable building blocks in the synthesis of natural products and pharmaceuticals. The investigation of its coordination chemistry with various transition metals could also unlock new catalytic transformations.

Computational Design of New this compound Derivatives with Tailored Reactivity

Computational chemistry offers a powerful tool to predict the properties and reactivity of new molecules, thereby guiding synthetic efforts. nih.govmdpi.com In the context of this compound, computational studies can provide invaluable insights into its stability, electronic structure, and reaction mechanisms.

Future research should leverage computational methods to design novel derivatives of this compound with tailored reactivity and stability. rsc.org By introducing various substituents on the cyclopentadiene ring, it may be possible to fine-tune the frontier molecular orbitals of the diene and the nitroso group, thus controlling the outcome of its reactions. nih.gov Computational screening of potential catalysts for selective transformations will also accelerate the development of efficient synthetic protocols.

Table 3: Computationally Predicted Effects of Substituents on the Reactivity of this compound

Substituent PositionSubstituent TypePredicted Effect on Diels-Alder Reactivity
C1 or C4Electron-donatingIncreased reactivity as a diene
C1 or C4Electron-withdrawingDecreased reactivity as a diene
C5Steric bulkHindrance to nitroso group reactions

This table provides a conceptual framework for how computational studies could guide the design of this compound derivatives with specific reactivity profiles.

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